molecular formula C18H20N2 B3175910 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine CAS No. 96062-47-4

2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine

Cat. No.: B3175910
CAS No.: 96062-47-4
M. Wt: 264.4 g/mol
InChI Key: GDRWQEOJSGTFNQ-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with a benzyl group at the nitrogen atom and a methyl-ethylamine group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The nitrogen atom of the indole ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Methyl-Ethylamine Group: The final step involves the introduction of the methyl-ethylamine group at the 3-position of the indole ring. This can be achieved through a Mannich reaction, where the indole is reacted with formaldehyde and methylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies related to neurotransmitter receptors and their interactions, particularly in the context of serotonin and melatonin receptors.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The indole core mimics the structure of natural neurotransmitters like serotonin, allowing the compound to bind to serotonin receptors and modulate their activity. This interaction can lead to various physiological effects, including changes in mood, cognition, and perception.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-1-methyl-ethylamine: Lacks the benzyl group, resulting in different biological activity.

    1-Benzyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of the methyl-ethylamine group, leading to different chemical properties and applications.

    2-(1-Benzyl-1H-indol-3-yl)-1-ethylamine: Similar structure but with an ethylamine group instead of a methyl-ethylamine group.

Uniqueness

2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the benzyl and methyl-ethylamine groups enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and chemical biology.

Properties

IUPAC Name

1-(1-benzylindol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14(19)11-16-13-20(12-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-10,13-14H,11-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWQEOJSGTFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
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2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
Reactant of Route 3
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
Reactant of Route 4
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
Reactant of Route 5
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
Reactant of Route 6
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine

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